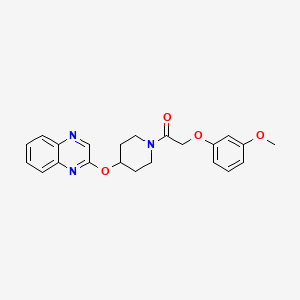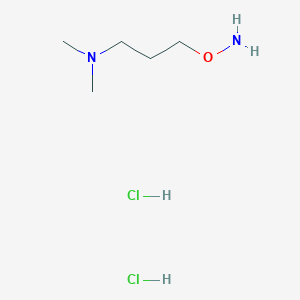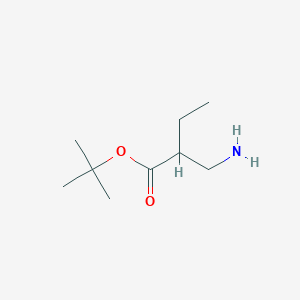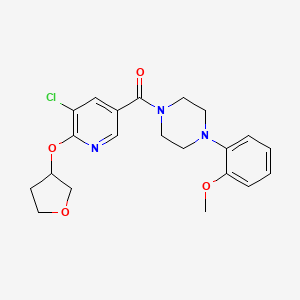![molecular formula C28H29FN4O4S B2918998 N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 865656-08-2](/img/no-structure.png)
N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C28H29FN4O4S and its molecular weight is 536.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
In analytical chemistry, compounds with similar structural frameworks have been developed as selective fluorescent probes. For instance, reaction-based fluorescent probes designed for discriminating thiophenols over aliphatic thiols demonstrate the utility of these compounds in environmental and biological sciences. Such probes offer high selectivity and sensitivity, enabling the detection of thiophenols in water samples with quantitative recovery, indicating potential for environmental monitoring and safety assessments (Wang et al., 2012).
Medicinal Chemistry and Drug Development
In the realm of drug development, derivatives of thieno[2,3-d]pyrimidin possess significant therapeutic potential. They have been synthesized as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, showcasing potential as antitumor agents. This indicates that structurally similar compounds could be explored for their antitumor properties, contributing to the development of new cancer therapies (Gangjee et al., 2008).
Bioorganic Chemistry and Biological Studies
In bioorganic chemistry, compounds within this structural class have been investigated for their potential to induce apoptosis, a process of programmed cell death important for cancer treatment. Derivatives have been identified as potent apoptosis inducers, suggesting that N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide could be explored for its apoptotic properties, offering insights into novel cancer therapeutic strategies (Kemnitzer et al., 2009).
properties
CAS RN |
865656-08-2 |
|---|---|
Molecular Formula |
C28H29FN4O4S |
Molecular Weight |
536.62 |
IUPAC Name |
N-benzyl-6-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H29FN4O4S/c1-19-11-12-21(16-22(19)29)31-25(35)18-33-23-13-15-38-26(23)27(36)32(28(33)37)14-7-3-6-10-24(34)30-17-20-8-4-2-5-9-20/h2,4-5,8-9,11-13,15-16H,3,6-7,10,14,17-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
UTWCBSRDWRXZAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4)SC=C3)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)





![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)
![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)
